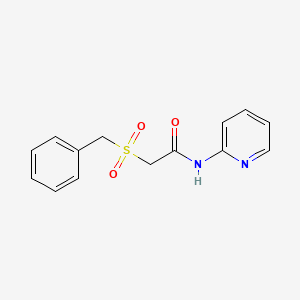![molecular formula C26H23N5O4 B4104129 1-[4-(2-methoxy-5-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4104129.png)
1-[4-(2-methoxy-5-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine
Vue d'ensemble
Description
1-[4-(2-methoxy-5-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine, commonly known as MNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MNPP is a phthalazine derivative that has been synthesized using various methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
MNPP exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways in the body. Studies have shown that MNPP inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators in the body. MNPP also inhibits the activity of protein kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects
MNPP has been shown to exhibit potent anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. MNPP also exhibits anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, MNPP has been shown to exhibit anti-bacterial effects by inhibiting the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
MNPP has several advantages for laboratory experiments, including its potent pharmacological effects and its ability to inhibit various enzymes and signaling pathways. However, MNPP also has some limitations, including its potential toxicity and the need for further studies to understand its long-term effects.
Orientations Futures
There are several potential future directions for the study of MNPP, including further studies to understand its mechanism of action, its potential applications in drug development, and its potential toxicity. Additionally, studies could focus on developing new synthetic methods for MNPP and its derivatives to improve its pharmacological properties and reduce its toxicity.
Conclusion
In conclusion, MNPP is a phthalazine derivative that has gained significant attention in the scientific community due to its potential applications in drug development. MNPP exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. Further studies are needed to understand its mechanism of action, potential applications, and toxicity, and to develop new synthetic methods for MNPP and its derivatives.
Applications De Recherche Scientifique
MNPP has been studied for its potential applications in drug development, particularly as a potential therapeutic agent for various diseases. Studies have shown that MNPP exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(2-methoxy-5-nitrophenyl)-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-35-23-12-11-19(31(33)34)17-22(23)26(32)30-15-13-29(14-16-30)25-21-10-6-5-9-20(21)24(27-28-25)18-7-3-2-4-8-18/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKIUEDDGRGACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4104049.png)
![2-chloro-N-(4-{4-methyl-5-[(4-{[(4-methylphenyl)amino]carbonyl}benzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4104062.png)
![N-{[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4104075.png)

![N-{1-[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4104088.png)

![N-2-adamantyl-4-[4-(2-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4104110.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4104121.png)
![2-methyl-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4104130.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B4104137.png)
![4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-furoate](/img/structure/B4104138.png)
![N-(3-chlorophenyl)-N'-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea](/img/structure/B4104141.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4104144.png)
![5-(2,4-dichlorophenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4104159.png)